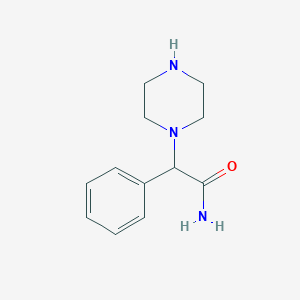

2-Phenyl-2-(piperazin-1-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGYTPUYLFVJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for the 2 Phenyl 2 Piperazin 1 Yl Acetamide Scaffold

Established Synthetic Pathways for the Core 2-Phenyl-2-(piperazin-1-yl)acetamide Structure

The synthesis of the fundamental this compound structure can be achieved through several reliable methods, including alkylation and amidation reactions, coupling strategies for the formation of the acetamide (B32628) linker, and modern microwave-assisted protocols.

Alkylation Reactions and Amidation Approaches

A primary and widely employed method for the synthesis of the this compound scaffold involves a two-step process: alkylation followed by amidation. This approach typically begins with the alkylation of a suitable piperazine (B1678402) derivative with a phenylacetic acid derivative bearing a leaving group at the alpha position.

One common strategy involves the reaction of piperazine with a 2-halo-2-phenylacetyl halide. For instance, 2-chloro-N-(2,6-dimethylphenyl)acetamide can be reacted with piperazine to yield N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. google.com In a related approach, piperazine monohydrochloride is prepared in situ by reacting piperazine dihydrochloride with anhydrous piperazine in absolute ethanol. This is followed by the addition of a 2-chloro-N-substituted acetamide, and the reaction is brought to reflux to yield the desired product. google.com

Another example is the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, where the final compounds are synthesized via an alkylation reaction of the corresponding amines with previously obtained alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov The reaction is typically carried out at an elevated temperature in a biphasic liquid-solid system, often using acetone as the solvent, potassium carbonate as the base, and a catalytic amount of potassium iodide. nih.gov

These reactions are foundational in creating the core structure, which can then be further modified. The general scheme for this approach is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Piperazine | 2-halo-2-phenylacetyl halide | Base, Solvent | This compound |

| Substituted Piperazine | 2-chloro-N-substituted acetamide | Reflux, Ethanol | N-substituted this compound |

Coupling Reactions for Acetamide Linker Formation

The formation of the acetamide linker is a critical step in the synthesis of the this compound scaffold. Various coupling reactions are employed to efficiently create this amide bond. Standard amide coupling conditions are frequently utilized, often involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). chapman.edu

For example, an aryl acetic acid can be coupled with a piperazine derivative to form the desired acetamide. nih.gov This method offers versatility as it allows for the pre-synthesis of diverse aryl acetic acids and piperazine building blocks which can then be combined in the final coupling step. nih.gov

The Schotten-Baumann reaction is another classical method that can be adapted for this purpose. ijper.org This typically involves the reaction of an acid chloride with an amine in the presence of a base. In the context of the target scaffold, a 2-phenylacetyl chloride derivative could be reacted with a piperazine to form the acetamide linkage. ijper.org

Modern coupling techniques, such as those catalyzed by palladium, have also been explored for the formation of related structures, although their direct application to the acetamide linker in this specific scaffold is less commonly reported. mdpi.comgoogle.com

| Coupling Method | Reactant 1 | Reactant 2 | Reagents |

| Standard Amide Coupling | Phenylacetic acid derivative | Piperazine derivative | EDCI, HOBt |

| Schotten-Baumann Reaction | Phenylacetyl chloride derivative | Piperazine derivative | Base (e.g., NaOH) |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing product purity. nih.gov This technology has been successfully applied to the synthesis of this compound and its derivatives. semanticscholar.orgnih.gov

The key advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, often leading to a significant reduction in reaction times compared to conventional heating methods. organic-chemistry.org For instance, a nucleophilic aromatic substitution (SNAr) reaction to form a heteroaryl ether core structure, a common feature in derivatives of the target scaffold, can be achieved in significantly shorter times with higher yields using microwave assistance. nih.gov

In a typical microwave-assisted synthesis of N-arylpiperazine derivatives, the reaction of a piperazine with an appropriate aryl halide can be completed in as little as 30 minutes at 100 °C. semanticscholar.org This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of this compound derivatives for screening purposes.

Synthesis of N-Substituted this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents at the N-position of the piperazine ring. This allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Aryl Piperazine Modifications

The introduction of aryl groups at the N-position of the piperazine ring is a common derivatization strategy. These modifications are often achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

In an SNAr approach, an electron-deficient aryl halide is reacted with the secondary amine of the this compound core. The reaction is typically carried out in the presence of a base.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely used for the synthesis of N-arylpiperazines. mdpi.com This reaction involves the coupling of an aryl halide or triflate with the piperazine nitrogen in the presence of a palladium catalyst and a suitable phosphine ligand. Similarly, the copper-catalyzed Ullmann-Goldberg reaction provides an alternative route to N-arylpiperazines. mdpi.com

A variety of substituted aryl groups can be introduced using these methods, leading to a diverse range of derivatives. For example, derivatives bearing benzo[d]thiazol-2-yl, benzo[d]oxazol-2-yl, and benzo[d]imidazol-2-yl moieties have been synthesized. ijpsr.com The synthesis of thiazolinylphenyl-piperazines has also been reported, demonstrating the broad scope of this approach. nih.gov

| Reaction Type | Arylating Agent | Catalyst/Reagents |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide | Base |

| Buchwald-Hartwig Amination | Aryl halide/triflate | Palladium catalyst, phosphine ligand, base |

| Ullmann-Goldberg Reaction | Aryl halide | Copper catalyst, base |

Benzyl and Sulfonyl Derivatives

In addition to aryl groups, benzyl and sulfonyl moieties can also be readily introduced at the N-position of the piperazine ring, leading to another class of derivatives with distinct properties.

The synthesis of N-benzyl derivatives is typically achieved through the alkylation of the this compound core with a substituted benzyl chloride. orientjchem.orgresearchgate.net This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. orientjchem.org The reaction proceeds via a nucleophilic substitution mechanism where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride.

Similarly, N-sulfonyl derivatives can be prepared by reacting the piperazine core with a substituted benzenesulfonyl chloride. orientjchem.orgresearchgate.net This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, in a solvent like methylene dichloride. orientjchem.orgresearchgate.net The sulfonyl group acts as an electron-withdrawing group and can significantly influence the electronic properties of the piperazine ring.

| Derivative Type | Reagent | Conditions |

| Benzyl | Substituted benzyl chloride | Base (e.g., K2CO3), Solvent (e.g., acetonitrile) |

| Sulfonyl | Substituted benzenesulfonyl chloride | Base (e.g., triethylamine), Solvent (e.g., methylene dichloride) |

Heterocyclic Ring Incorporations (e.g., Thiazole (B1198619), Pyrrolidine-2,5-dione)

The incorporation of diverse heterocyclic rings into the this compound scaffold is a key strategy to explore new chemical space and modulate physicochemical properties. Thiazole and pyrrolidine-2,5-dione moieties, in particular, have been investigated for their potential to confer valuable biological activities.

The synthesis of thiazole-containing derivatives often involves the coupling of a piperazine-acetamide core with a pre-functionalized thiazole ring. A common synthetic route involves the preparation of 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives. This multi-step synthesis highlights a modular approach to building complexity around the central scaffold. Many currently notable drugs contain a piperazine ring and an amide moiety as part of their molecular structure. nih.gov

Similarly, the pyrrolidine-2,5-dione ring has been incorporated as a key pharmacophoric element. Research has shown that this heterocyclic system is crucial for certain biological activities, such as anticonvulsant properties. nih.govresearchgate.net The design of these molecules often involves replacing the pyrrolidine-2,5-dione's imide ring with a chain amide bond, creating analogs with a modified core structure. nih.govresearchgate.net The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones demonstrates the direct attachment of the succinimide moiety to the acetamide nitrogen, further expanding the structural diversity of this class of compounds. nih.gov

Below is a table summarizing representative examples of heterocyclic ring incorporations.

| Compound ID | Heterocyclic Moiety | R Group on Piperazine Phenyl | R Group on Thiazole Phenyl | Synthetic Approach |

| 1 | Thiazole | Pyridin-2-yl | H | Coupling of N-[4-(2-phenylthiazol-4-yl)phenyl]-2-chloroacetamide with 1-(pyridin-2-yl)piperazine |

| 2 | Thiazole | 4-Fluorophenyl | H | Coupling of N-[4-(2-phenylthiazol-4-yl)phenyl]-2-chloroacetamide with 1-(4-fluorophenyl)piperazine |

| 3 | Pyrrolidine-2,5-dione | 3-(Trifluoromethyl)phenyl | N/A | Alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with 1-(2-chloroacetyl)pyrrolidine-2,5-dione |

| 4 | Pyrrolidine-2,5-dione | 4-Chlorophenyl | N/A | Alkylation of 1-(4-chlorophenyl)piperazine with 1-(2-chloroacetyl)-3-methylpyrrolidine-2,5-dione |

Analogues with Diverse Amide Moieties (e.g., N-napthalen-1-yl acetamides)

Modification of the amide moiety in the this compound scaffold allows for the systematic investigation of structure-activity relationships. By introducing a variety of substituents on the amide nitrogen, researchers can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

The synthesis of these analogues typically proceeds through the acylation of a diverse range of primary or secondary amines with a suitable 2-phenyl-2-(piperazin-1-yl)acetic acid derivative. For instance, the preparation of N-naphthalen-2-yl acetamide derivatives has been explored, highlighting the interest in incorporating larger aromatic systems. nih.gov The general synthetic strategy often involves the Schotten-Baumann reaction, where an acid chloride is reacted with an amine in the presence of a base. ijper.org This method is versatile and allows for the preparation of a wide array of N-substituted acetamides.

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives illustrates a common approach where various substituted anilines are used to introduce diversity at the amide position. nih.govresearchgate.net These reactions are typically carried out by alkylating the corresponding amine with a suitable alkylating reagent, such as a 2-chloro-N-arylacetamide. nih.govresearchgate.net

The following table presents examples of analogues with diverse amide moieties.

| Compound ID | Amide Moiety | R Group on Piperazine Phenyl | Synthetic Method |

| 5 | N-(naphthalen-2-yl)acetamide | H | Acylation of 2-naphthylamine with a 2-phenyl-2-(piperazin-1-yl)acetyl chloride derivative |

| 6 | N-(3-chlorophenyl)acetamide | 3-(Trifluoromethyl)phenyl | Alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloro-N-(3-chlorophenyl)acetamide |

| 7 | N-(4-fluorophenyl)acetamide | 3-Chlorophenyl | Alkylation of 1-(3-chlorophenyl)piperazine with 2-chloro-N-(4-fluorophenyl)acetamide |

| 8 | N-(2,6-dimethylphenyl)acetamide | H | Reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide |

Multi-component Reactions and Molecular Hybridization Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound derivatives in a single step from three or more starting materials. While specific MCRs for this exact scaffold are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of related heterocyclic systems, such as piperidines. researchgate.netmdpi.com For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines, suggesting the potential for developing similar convergent strategies for the piperazine-containing target scaffold. researchgate.net

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with potentially improved affinity, selectivity, or a broader spectrum of activity. In the context of the this compound scaffold, this has been exemplified by the design of molecules as analogs of known anticonvulsant agents. nih.gov For example, derivatives have been created that merge the structural features of pyrrolidine-2,5-dione-containing drugs by replacing the imide ring with an open-chain amide structure, effectively hybridizing the piperazine-acetamide core with a known pharmacophore. nih.gov

Stereoselective Synthesis of Enantiopure this compound Isomers

The presence of a chiral center at the α-carbon of the phenylacetamide moiety means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of these enantiopure isomers is crucial, as different stereoisomers often exhibit distinct pharmacological profiles.

While a direct stereoselective synthesis for the title compound is not explicitly described, methods for the enantiopure synthesis of α-substituted piperazines provide a viable pathway. researchgate.net One such approach involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate, followed by trapping with an electrophile. This method allows for the direct functionalization of the piperazine ring in a stereocontrolled manner. researchgate.net The resulting enantiopure piperazine can then be elaborated to the final acetamide product.

Another potential strategy involves the resolution of racemic intermediates or the final racemic product. For example, the synthesis of enantiopure phenylmorphans has been achieved through salt formation with chiral acids, such as (S)-(+)- or (R)-(-)-p-methylmandelic acid, followed by separation of the diastereomeric salts and liberation of the enantiopure amine. nih.gov A similar diastereomeric resolution could be applied to a suitable amine intermediate in the synthesis of this compound.

Furthermore, the synthesis of related compounds has utilized ortho-lithiation strategies, which could potentially be adapted for asymmetric synthesis. epo.org By employing a chiral directing group or a chiral lithium amide base, it might be possible to achieve enantioselective deprotonation and subsequent reaction at the ortho position of a phenyl group within the scaffold, leading to enantiomerically enriched products.

Structure Activity Relationship Sar Studies and Rational Design Principles of 2 Phenyl 2 Piperazin 1 Yl Acetamide Analogues

Influence of Substituents on the Phenyl Ring of the Acetamide (B32628) Moiety

The phenyl ring of the acetamide portion of the molecule serves as a primary site for modification to modulate biological activity. The electronic properties and placement of substituents on this ring are pivotal in defining the interaction with biological targets.

Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of substituents on the phenyl ring significantly influences the pharmacological profile of 2-Phenyl-2-(piperazin-1-yl)acetamide analogues. Research has shown that the introduction of electron-withdrawing groups (EWGs) is often preferred over electron-donating groups (EDGs) for enhanced potency in certain contexts. For instance, in a series of arylacetamide triazolopyridazines designed as anti-cryptosporidium agents, a preference for EWGs on the aryl tail group was noted. nih.gov Similarly, in the design of factor VIIa inhibitors based on an N-phenyl-2-(phenyl-amino) acetamide scaffold, compounds with electron-withdrawing substituents on the benzene (B151609) ring demonstrated good binding affinity. ijper.org

Conversely, for other targets, the effect can be the opposite. In the development of new arylpiperazines targeting 5-HT(1A) and D(2A) receptors, the presence of electron-withdrawing substituents on the phenyl ring, particularly at the para position, led to a strong reduction in activity at both receptors. nih.gov In a study of thieno[2,3-b]pyridines with a phenylacetamide moiety, compounds bearing a cyano group (-CN), a strong EWG, were effective at decreasing FOXM1 expression, while those with the electron-donating methyl group (-CH₃) were not. mdpi.com The electron-withdrawing effect of the cyano group, combined with the inductive effect of a halogen, was found to alter the electron density of the phenyl ring, forcing it into a different, more active binding pose. mdpi.com

This highlights that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the corresponding binding site interactions.

Table 1: Effect of Electronic Groups on Biological Activity

| Compound Class | Substituent Type | Position | Observed Effect on Activity | Target/Assay |

|---|---|---|---|---|

| Arylacetamide Triazolopyridazines | Electron-Withdrawing | Aryl Tail | Increased Potency nih.gov | Anti-Cryptosporidium nih.gov |

| N-Phenyl-2-(phenyl-amino) Acetamides | Electron-Withdrawing | Benzene Ring | Good Binding Affinity ijper.org | Factor VIIa Inhibition ijper.org |

| Arylpiperazines | Electron-Withdrawing | Para | Strongly Reduced Activity nih.gov | 5-HT(1A) and D(2A) Receptors nih.gov |

| Thieno[2,3-b]pyridines | Electron-Withdrawing (-CN) | 2 | Decreased FOXM1 Expression mdpi.com | FOXM1 Inhibition mdpi.com |

Positional Isomerism and Pharmacological Impact

The position of substituents on the phenyl ring is a critical determinant of pharmacological activity, influencing how the molecule fits into its binding pocket. Studies have demonstrated that even with the same substituent, changing its location on the ring can lead to significant variations in potency and selectivity.

For example, preliminary SAR studies on anti-cryptosporidium agents highlighted the synergy of a 3,4-dichloro substitution pattern, suggesting a specific spatial requirement for optimal activity. nih.gov For arylpiperazine-based ligands, para-substitution with electron-withdrawing groups was found to be particularly detrimental to binding at 5-HT(1A) and D(2A) receptors. nih.gov In a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives, an ortho-chlorine on the phenyl ring resulted in the most active compound against the Hela cancer cell line. ijcce.ac.ir This indicates that the steric and electronic effects of the substituent are highly sensitive to their geometric position relative to the rest of the molecule and the receptor's topology.

Role of the Piperazine (B1678402) Ring Substitutions in Modulating Biological Activity

N-Substitution Patterns and Ligand Selectivity

The pattern of substitution on the nitrogen atoms of the piperazine ring is a key strategy for achieving ligand selectivity. The N-1 nitrogen is typically part of the core 2-phenyl-acetamide structure, while the N-4 nitrogen is available for introducing a wide variety of substituents that can interact with specific subpockets of a receptor or enzyme. nih.gov

The nature of the group attached to this distal nitrogen can dramatically alter the compound's biological profile. For example, in a series of sigma receptor ligands, N-alkylation and N-arylation of a benzofuran-2-carboxamide (B1298429) scaffold containing a piperidine (B6355638) (a close analogue of piperazine) led to high-affinity ligands. nih.gov The introduction of bulky or specifically functionalized groups can steer the molecule towards a particular receptor subtype. The ability to easily introduce hydrogen bond acceptors or hydrophobic groups at the N-4 position without creating a new stereocenter makes the piperazine ring a privileged structure in drug design. nih.gov This was demonstrated in the development of human carbonic anhydrase (hCA) inhibitors, where a large benzhydrylpiperazine group was added as a "tail" to interact with the enzyme's active site. cnr.it

Table 2: Influence of N-4 Piperazine Substituents on Activity

| Core Scaffold | N-4 Substituent | Resulting Activity/Property |

|---|---|---|

| Triazolopyridazine | Aryl Group | Potent Anti-Cryptosporidium Activity nih.gov |

| Sulfonamide | Benzhydryl Group | Effective Carbonic Anhydrase Inhibition cnr.it |

| Benzofuran-2-carboxamide | Phenyl Group | High Affinity for Sigma-1 Receptors nih.gov |

Importance of Ring Rigidity and Conformational Flexibility

The balance between rigidity and flexibility of the piperazine ring and its substituents is a critical factor in drug design. nih.gov A flexible molecule can more easily adapt its conformation to fit into a binding site, but this can come at an entropic cost. nih.gov Conversely, a rigid molecule may have a higher affinity if its fixed conformation is optimal for binding, but it may not be able to adapt to different binding site topologies.

The conformational flexibility of the piperazine ring itself, which typically exists in a chair conformation, allows its substituents to adopt various spatial arrangements. researchgate.net In some cases, increasing the rigidity of the piperazine scaffold has proven beneficial. The deployment of bridging elements, such as in diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane analogues, created more rigid structures. nih.gov These rigid analogues were significantly more selective for the NaV1.7 channel over NaV1.5, although this modification sometimes led to increased metabolic clearance. nih.gov

The flexibility of the entire substituent attached to the piperazine ring is also crucial. For carbonic anhydrase inhibitors, the conformational plasticity of the linker and the tail extending from the piperazine ring were identified as fundamental features for achieving selective inhibition between different hCA isoforms. cnr.it This suggests that while the core may provide the primary binding interactions, the ability of the distal parts of the molecule to move and find favorable interactions is key to high affinity and selectivity.

Length and Nature of the Linker Region in Bioactive Analogues

The linker connecting the phenylacetamide core to other functional groups, often via the piperazine ring, is not merely a spacer but an active contributor to the molecule's biological profile. The length, chemical nature (e.g., amide, alkyl chain), and flexibility of this linker region are critical for correctly positioning the pharmacophoric elements within the target's binding site.

Identification of Key Pharmacophoric Features and Critical Structural Elements

The core structure of this compound comprises three main components that have been systematically modified to probe their influence on biological activity: the terminal phenyl ring, the central piperazine moiety, and the N-substituted acetamide group.

The Phenyl Ring: Substitutions on the phenyl ring attached to the piperazine nitrogen have been shown to significantly impact the activity of these compounds. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated for anticonvulsant activity, the nature and position of the substituent on this phenyl ring were critical. It has been observed that certain substitutions can enhance the desired pharmacological effect, while others may diminish or abolish it.

The Piperazine Ring: The piperazine ring itself is a key structural element, often acting as a versatile scaffold that correctly orients the other pharmacophoric groups for optimal interaction with the biological target. Its basic nitrogen atom can play a role in forming salt bridges or hydrogen bonds with the receptor. The conformational flexibility of the piperazine ring also allows it to adopt a low-energy conformation that is favorable for binding.

The Acetamide Moiety: The N-substituted acetamide portion of the molecule is another critical determinant of activity. Modifications to the substituent on the acetamide nitrogen have led to significant variations in biological response. For example, in the study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides as potential antipsychotics, the diphenylacetamide moiety was a key feature. nih.gov The nature of the substituent on the terminal nitrogen of the acetamide can influence properties such as lipophilicity and hydrogen bonding capacity, which are crucial for target engagement and pharmacokinetic profiles.

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has revealed that the introduction of a trifluoromethyl group at the meta-position of the N-phenyl ring of the acetamide moiety resulted in compounds with significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. nih.gov In contrast, analogues with a chloro substituent at the same position were largely inactive. nih.gov This highlights the sensitivity of the biological activity to electronic and steric effects of the substituents.

The following table summarizes the structure-activity relationships for a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity. nih.gov

| Compound ID | R1 (on Phenyl of Piperazine) | R2 (on N-Phenyl of Acetamide) | MES Activity (% Protection) |

| 13 | H | 3-Cl | 25 |

| 20 | H | 3-CF3 | 50 (at 2h) |

| 25 | H | 3-CF3 | 25 |

Data derived from a study on anticonvulsant activity. nih.gov

Computational Approaches to Guide SAR Elucidation

Computational chemistry has emerged as an indispensable tool in the rational design and SAR elucidation of this compound analogues. A variety of computational techniques have been employed to predict the binding modes, understand the molecular basis of activity, and guide the synthesis of more potent compounds.

Molecular Docking: Molecular docking studies have been widely used to investigate the interactions of these acetamide derivatives with their putative biological targets. For example, in the development of novel factor VIIa inhibitors, docking was used to predict the binding affinities and interaction patterns of N-phenyl-2-(phenyl-amino) acetamide derivatives within the active site of the enzyme. ijper.org These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex, thus explaining the observed SAR. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the most potent compound was found to be a moderate binder to voltage-sensitive sodium channels (site 2) in in-vitro studies, a finding that can be further explored with docking simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While not explicitly detailed for the core compound in the provided context, descriptor-based similarity studies, a related approach, have been used for N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides to establish a good similarity for blood-brain barrier permeation with standard atypical antipsychotics. nih.gov Such models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements. The piperazine scaffold is a common feature in many biologically active compounds and is often a key component of pharmacophore models. acs.orgmdpi.com

ADMET Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogues. nih.gov Early assessment of these properties is crucial to avoid costly failures in later stages of drug development. For instance, studies on flavonoid acetamide derivatives have utilized computational tools to determine their ADMET properties. nih.govnjit.edu

The integration of these computational approaches provides a powerful platform for understanding the complex SAR of this compound derivatives and for the rational design of new therapeutic agents.

The following table provides an overview of computational approaches applied to related acetamide derivatives.

| Computational Method | Application in Analogues | Key Findings | Reference |

| Molecular Docking | FVIIa inhibitors | Predicted binding affinities and interactions. | ijper.org |

| Descriptor-based Similarity | Antipsychotic agents | Established similarity for blood-brain permeation with standard drugs. | nih.gov |

| ADMET Prediction | Flavonoid acetamides | Evaluation of bioavailability and toxicity profiles. | nih.gov |

Mechanistic Investigations and Biological Target Modulation by 2 Phenyl 2 Piperazin 1 Yl Acetamide Derivatives

Enzyme Inhibition Studies

Other Enzyme Targets (e.g., Serine Protease, Falcipain-2)

Serine Proteases: While the broader class of piperazine-containing molecules has been investigated against various proteases, specific data on the direct inhibition of serine proteases by 2-Phenyl-2-(piperazin-1-yl)acetamide derivatives is not extensively detailed in the available literature. However, related structures such as indole-N-acetamide and N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives have been explored as inhibitors of proteases like HCV NS3/4A serine protease and β-secretase (BACE1), respectively. semanticscholar.orgnih.gov The general mechanism for serine protease inhibitors often involves interaction with the catalytic triad (B1167595) (Asp, His, Ser) in the enzyme's active site. mdpi.com

Falcipain-2: Falcipain-2, a critical cysteine protease of the malaria parasite Plasmodium falciparum, has been a target for derivatives of this compound. pnrjournal.comresearchgate.net In one study, a series of 2-(4-(substituted benzoyl)piperazin-1-yl)-N-phenylacetamide derivatives were designed and synthesized based on a pharmacophore model for falcipain-2 inhibitors. pnrjournal.compnrjournal.comresearchgate.net The key intermediate for this synthesis was N-phenyl-2-(piperazin-1-yl) acetamide (B32628). pnrjournal.comresearchgate.net Despite the rational design, the resulting compounds showed insignificant in vitro inhibitory activity against falcipain-2. pnrjournal.compnrjournal.com Out of seventeen synthesized compounds, fifteen showed no inhibition at a concentration of 10 µM, while two derivatives exhibited only very weak inhibition (3-5%). pnrjournal.compnrjournal.com This suggests that while the scaffold can be used as a basis for designing potential inhibitors, this specific series of derivatives does not potently inhibit falcipain-2. pnrjournal.com

| Number of Compounds Tested | Concentration | Observed Inhibition |

|---|---|---|

| 15 | 10 µM | No Inhibition |

| 2 (Compounds 5l and 5q) | 10 µM | 3-5% (Very Weak) |

Ion Channel Modulation

Voltage-sensitive sodium channels (VSSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov Blockers of these channels can prevent depolarization and inhibit abnormal neurotransmission. nih.gov Phenylacetamide derivatives have been investigated for their anticonvulsant activity, which is often mediated through the binding to VSSCs. nih.gov

In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the most potent compound was found to be a moderate binder to the site 2 of neuronal VSSCs. nih.gov This interaction is a key mechanism for the observed anticonvulsant effects in the maximal electroshock (MES) and 6-Hz seizure models. nih.gov The binding of inhibitors to VSSCs is state-dependent, with many drugs showing higher affinity for the inactivated states of the channel, thereby selectively targeting rapidly firing neurons. nih.gov

L-type voltage-gated calcium channels, particularly Cav1.2, are vital for processes like cardiac and smooth muscle contraction. nih.gov The inhibition of these channels is a therapeutic strategy for hypertension. nih.gov Cryo-electron microscopy studies have revealed how inhibitors bind to the Cav1.2 channel. nih.gov For instance, benidipine, which contains a phenylpiperidine moiety structurally related to the phenylpiperazine core, binds in the fenestration site between domains III and IV of the channel. nih.gov Its hydrophobic sidechain sits (B43327) in a pocket formed by the S5 and S6 helices of these domains, exerting its inhibitory effect. nih.gov Other research has shown that diphenylmethyl piperazine-containing compounds also target L-type calcium channels. nih.gov While direct studies on this compound are limited, the established mechanism of structurally similar piperazine (B1678402) and piperidine (B6355638) compounds suggests a plausible mode of action via direct channel block. nih.govnih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. nih.gov Antagonism of this receptor is a promising strategy for developing new analgesics. nih.govnih.gov Research has demonstrated that novel phenylpiperazine derivatives can act as potent TRPV1 antagonists. nih.gov One study identified a derivative, L-21, which contains a sulfonylurea group and exhibited strong TRPV1 antagonistic activity and analgesic effects in various pain models. nih.gov Another study investigated a large series of 2-(halogenated phenyl) acetamide analogs as TRPV1 antagonists, with some compounds showing potent antagonism with Ki values in the low nanomolar range. nih.govbohrium.com These findings indicate that the phenyl-acetamide and piperazine scaffolds are key components for designing effective TRPV1 antagonists. nih.govelsevierpure.com

Kinase Inhibition Profiles (e.g., Cyclin Dependent Kinases, EGFR, SIRT2)

The piperazine moiety is a recognized "privileged structure" in medicinal chemistry for its presence in numerous kinase inhibitors. nih.govmdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.net Piperazine derivatives have been successfully developed as inhibitors of various CDKs, including CDK2, CDK4/6, and CDK8/19. nih.govmdpi.comgoogle.com For example, a study on 3-(piperazinylmethyl)benzofuran derivatives identified potent type II inhibitors of CDK2, with IC50 values in the nanomolar range. nih.gov Another study on quinazoline (B50416) derivatives bearing a piperazine moiety also highlighted their potential as CDK8 inhibitors. nih.govresearchgate.net These examples show the utility of the piperazine scaffold in achieving potent kinase inhibition.

Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial target in oncology. A novel class of phenylpiperazine derivatives has been discovered that shows potent inhibition of EGFR tyrosine kinase. nih.gov The representative compound 3p from this series demonstrated a nanomolar IC50 value in A549 lung cancer cells and was shown through computational docking to interact with key residues in the EGFR active site. nih.gov

SIRT2: Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase with roles in cell cycle regulation and neurodegeneration. nih.gov Its primary substrate is α-tubulin. nih.govresearchgate.netumn.edu While many SIRT2 inhibitors have been developed, specific studies on this compound derivatives are not prominent. However, research into other scaffolds, such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, has yielded potent and selective SIRT2 inhibitors. researchgate.net One such compound, 28e, had an IC50 of 42 nM and demonstrated a dose-dependent increase in the acetylation of α-tubulin in breast cancer cells. researchgate.net

Other Molecular and Cellular Mechanisms (e.g., TRAF6 pathway, Tubulin Polymerase)

TRAF6 Pathway: There is currently no specific information in the reviewed literature linking this compound derivatives to the TRAF6 (TNF receptor-associated factor 6) pathway.

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Several piperazine-based compounds have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netnih.gov A series of novel arylamide derivatives containing a piperazine moiety were designed for this purpose. nih.gov The standout compound, MY-1121, exhibited potent inhibitory activity against a panel of human cancer cells, with particularly strong effects on liver cancer cell lines. nih.gov Mechanistic studies showed that MY-1121 disrupts tubulin polymerization, leading to cell cycle arrest in the G2 phase and inducing apoptosis. nih.gov Another piperazine derivative, AK301, was also shown to hamper the rate of tubulin polymerization in vitro. nih.gov

| Cancer Cell Line | IC50 (nM) |

|---|---|

| SMMC-7721 (Liver) | 89.42 |

| HuH-7 (Liver) | 91.62 |

| A549 (Lung) | 101.31 |

| HCT-116 (Colon) | 124.75 |

| MCF-7 (Breast) | 238.11 |

Preclinical Pharmacological Evaluation and in Vivo Efficacy in Disease Models Non Human

Anticonvulsant Activity in Rodent Seizure Models (e.g., MES, scPTZ, 6-Hz)

Derivatives of 2-Phenyl-2-(piperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant properties in established rodent models of epilepsy. nih.gov Initial screening is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice or rats. nih.govnih.gov The MES test is considered an experimental model for generalized tonic-clonic seizures, while the scPTZ test helps identify agents that can raise the seizure threshold. tandfonline.com Additionally, some compounds are assessed in the 6-Hz psychomotor seizure model, which represents a model for therapy-resistant partial epilepsy. nih.govnih.gov

In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, anticonvulsant activity was observed almost exclusively in the MES seizure model, with many of the 3-chloroanilide analogs being inactive. nih.govtandfonline.com However, derivatives featuring a 3-(trifluoromethyl)anilide group showed considerable protection in the MES test. nih.gov For instance, N-[3-(trifluoromethyl)phenyl]-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamide provided protection in the MES test at a dose of 100 mg/kg. nih.gov Furthermore, several molecules demonstrated efficacy in the 6-Hz screen. tandfonline.com

Another class of related compounds, phenylglycinamide derivatives, has also shown significant anticonvulsant effects. The compound (R)-32, a phenylglycinamide derivative, displayed potent and broad-spectrum activity in the MES and 6-Hz seizure models in mice.

Table 1: Anticonvulsant Activity of Selected 2-(Piperazin-1-yl)acetamide Derivatives in Rodent Models

| Compound No. | Derivative Type | Test Model | Result |

| 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES (mice) | Active at 100 mg/kg (0.5h) nih.gov |

| 19 | N-[3-(Trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | MES (mice) | Active at 300 mg/kg (0.5h) and 100 mg/kg (4h) nih.gov |

| 20 | N-[3-(Trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | 6-Hz (mice) | Active in 50% of animals at 2h nih.gov |

| (R)-32 | (R)-N-(1-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-oxo-1-phenylpropan-2-aminium chloride | MES, 6-Hz (mice) | Potent activity reported |

Antipsychotic Potential in Animal Behavior Models (e.g., Climbing Mouse, Quipazine-Induced Head Twitches)

The potential for atypical antipsychotic activity of this chemical class has been investigated using animal models that assess dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated for their potential as atypical antipsychotic agents. tandfonline.comtandfonline.com

Dopamine D2 receptor antagonism, a hallmark of typical antipsychotic drugs, was evaluated using the apomorphine-induced climbing mouse assay. tandfonline.comtandfonline.comresearchgate.net In this model, the ability of a compound to inhibit climbing behavior induced by the dopamine agonist apomorphine (B128758) suggests D2 receptor blockade. google.com Serotonin 5-HT2A receptor antagonism, a key feature of atypical antipsychotics, was assessed using the quipazine-induced head twitch model in mice. tandfonline.comtandfonline.com Quipazine, a serotonin receptor agonist, induces a head-twitch response that can be blocked by 5-HT2A antagonists. mdpi.comresearchgate.net

In these studies, the synthesized acetamide (B32628) compounds were screened for both activities. tandfonline.comtandfonline.com The compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide (P4) was identified as a particularly active agent. tandfonline.com Another compound, N-(2-oxo-2-piperazin-1-ylethyl)acetamide (P1), was found to be highly potent, exhibiting 90% D2 antagonism in the climbing mouse assay model. iscbindia.com

Table 2: Antipsychotic-like Activity of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamide Derivatives

| Compound No. | R' Group on Piperazine (B1678402) | D2 Antagonism (% Inhibition of Climbing) tandfonline.com | 5-HT2A Antagonism (% Inhibition of Head Twitches) tandfonline.com |

| P1 | H | 78% | 52% |

| P2 | CH3 | 75% | 71% |

| P3 | C2H5 | 80% | 29% |

| P4 | 4-Cl-C6H4 | 82% | 70% |

| P5 | 4-F-C6H4 | 76% | 45% |

| P6 | C6H5 | 77% | 55% |

| P7 | 3-OCH3-C6H4 | 75% | 61% |

| Risperidone | Standard Drug | 71% | 78% |

Anticancer Activity in In Vitro Cell Lines and In Vivo Xenograft Models (e.g., Breast Cancer, Lung Cancer, Hepatoma, Colorectal Carcinoma)

Various derivatives incorporating the piperazine and acetamide scaffolds have demonstrated significant anticancer activity in preclinical studies. The piperazine ring is a structural component of several approved anticancer drugs. wikipedia.org Research has explored the antiproliferative effects of this class of compounds against a range of human cancer cell lines, including breast (MCF-7), lung (A549), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116). nih.govwikipedia.org

In vitro studies have identified several promising derivatives. For example, novel thiazole-based acetamide derivatives showed potent antiproliferative activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines. acs.org Similarly, 2-phenazinamine derivatives demonstrated good anticancer activity against K562 (chronic myelogenous leukemia), HepG2, and HCT116 cells. nih.gov

The in vivo efficacy of these compounds is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. pharmacy180.com For instance, studies on hepatocellular carcinoma have utilized xenograft models of cell lines like HuH-7 and PLC-PRF/5 to assess the in vivo effects of potential therapeutics. google.com One study on new semi-synthetic phenoxyacetamide derivatives confirmed the in vivo anticancer efficacy in a tumor model, showing significant tumor growth suppression. schd-shimadzu.com

The primary mechanism underlying the anticancer activity of many this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. google.comnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular signaling pathways. nih.gov

A novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT and Src family kinases. nih.gov In leukemia cells (K562), this compound led to a significant increase in apoptotic cells over a 72-hour period. nih.gov Another piperazine derivative, CB01, was highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classic apoptotic features like DNA fragmentation and nuclear condensation. researchgate.net This effect was mediated by the upregulation of intrinsic mitochondrial signaling pathway proteins such as cleaved caspase-3, cytochrome c, and Bax. researchgate.net

Similarly, a naphthyridine derivative containing two piperazin-1-yl groups was reported to induce the release of apoptotic factors from mitochondria in HepG2 liver cancer cells, leading to cell death. Studies on novel piperazine derivatives of triterpenic acids also confirmed that they induce apoptotic cancer cell death by altering the ratio of pro-apoptotic (e.g., Bak, Bax) to anti-apoptotic (e.g., Bcl-XL, Bcl-2) proteins. google.com

Table 3: In Vitro Anticancer Activity of Selected Piperazine and Acetamide Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result (µM) |

| Thiazole-acetamide derivative (10a) acs.org | Breast (MCF-7) | IC50 | 4 ± 0.2 |

| Thiazole-acetamide derivative (10a) acs.org | Prostate (PC-3) | IC50 | 7 ± 0.6 |

| Piperazine derivative (CB01) researchgate.net | Glioblastoma (U87) | IC50 | < 0.05 |

| Piperazine derivative (CB01) researchgate.net | Cervix (HeLa) | IC50 | < 0.05 |

| Phenoxyacetamide derivative (Compound I) schd-shimadzu.com | Liver (HepG2) | IC50 | 1.43 |

| 2-Phenazinamine derivative (Compound 4) nih.gov | Leukemia (K562) | IC50 | 2.15 |

| 2-Phenazinamine derivative (Compound 4) nih.gov | Liver (HepG2) | IC50 | 3.14 |

Antimicrobial Activities (Antibacterial, Antifungal, Anthelmintic)

The therapeutic potential of this compound derivatives extends to antimicrobial applications. Studies have demonstrated their efficacy against a spectrum of bacteria, fungi, and helminths.

New 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have shown notable antibacterial activity. iscbindia.com In one study, certain derivatives were more potent than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). iscbindia.com Specific compounds also showed better activity than ampicillin against Pseudomonas aeruginosa and Escherichia coli. iscbindia.com The most sensitive bacterium was identified as Listeria monocytogenes. iscbindia.com Another novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and MRSA, with one of its mechanisms being the inhibition of DNA gyrase.

Antifungal activity has also been documented. The same series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides was tested against various fungi, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant. iscbindia.com

Furthermore, compounds containing the piperazine or acetamide moiety have shown promise as anthelmintic agents. Piperazine itself is a known anthelmintic drug. nih.gov A study on 2-phenyl benzimidazole-1-acetamide derivatives revealed significant anthelmintic activity against the earthworm Pheretima posthuma, with some compounds showing faster paralysis and death times than the standard drugs albendazole (B1665689) and piperazine citrate. Benzimidazole compounds featuring a piperazine fragment at the C-2 position also displayed potent anthelmintic activity against Trichinella spiralis muscle larvae. mdpi.com

The potency of antimicrobial agents is quantified using methods such as determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For the antibacterial 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), the MIC against S. epidermidis was 1.25 µg/mL, against S. aureus was 5.0 µg/mL, and against MRSA was 5.0 µg/mL. The minimum bactericidal concentrations (MBCs) were found to be nearly identical to the MIC values, indicating bactericidal rather than just bacteriostatic activity.

Table 4: Antimicrobial Activity of Selected Piperazine/Acetamide Derivatives

| Compound Class/Name | Organism | Activity Type | Result |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides iscbindia.com | MRSA, E. coli, P. aeruginosa | Antibacterial | Potent activity reported |

| PNT | S. epidermidis | MIC | 1.25 µg/mL |

| PNT | S. aureus | MIC | 5.0 µg/mL |

| PNT | MRSA | MIC | 5.0 µg/mL |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides iscbindia.com | Trichoderma viride | Antifungal | Most sensitive fungus tested |

| 2-phenyl benzimidazole-1-acetamide (Comp. 1j) | Pheretima posthuma | Anthelmintic | Death Time: 0.39 min |

| Albendazole (Standard) | Pheretima posthuma | Anthelmintic | Death Time: 2.16 min |

Antinociceptive and Anti-inflammatory Properties in Pain Models

Derivatives of this class have been evaluated for their potential to alleviate pain (antinociceptive) and reduce inflammation (anti-inflammatory) in various animal models. These models include chemically-induced pain, such as the acetic acid-induced writhing test and the formalin test, as well as models of neuropathic pain.

A study on N-(2-hydroxy phenyl) acetamide demonstrated anti-inflammatory and anti-arthritic activity in a rat model of adjuvant-induced arthritis. nih.gov The compound significantly retarded the increase in paw edema and reduced serum levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov

More directly related phenylglycinamide derivatives have shown potent antinociceptive effects. The compound (R)-32, which also has anticonvulsant properties, demonstrated strong efficacy in mouse models of inflammatory pain (formalin-induced and capsaicin-induced pain) and neuropathic pain (oxaliplatin- and streptozotocin-induced).

The acetic acid-induced abdominal writhing model is a common screening tool for antinociceptive agents. In a study of piroxicam (B610120) analogues, which share some structural features with the compounds of interest, all tested derivatives produced a marked inhibition of the writhing response in mice.

Antiparasitic Efficacy (e.g., against Toxoplasma gondii, Cryptosporidium)

While direct preclinical in vivo data on the antiparasitic efficacy of this compound against Toxoplasma gondii and Cryptosporidium is not extensively documented in publicly available research, significant findings have been reported for its close structural derivatives. Research has particularly focused on the potential of the piperazine-acetamide scaffold as a foundation for developing novel antiparasitic agents.

Efficacy Against Cryptosporidium

The piperazine-acetamide core structure has been identified as a promising scaffold for the development of drugs targeting Cryptosporidium, a protozoan parasite that causes the diarrheal disease cryptosporidiosis. The U.S. Food and Drug Administration (FDA) has approved only one drug, nitazoxanide, for the treatment of this infection. However, its effectiveness is limited in immunocompromised individuals, highlighting the urgent need for new therapeutic options.

A key lead compound, MMV665917, which features a piperazine linker, was identified from the Medicines for Malaria Venture (MMV) Malaria Box as a highly selective inhibitor of Cryptosporidium growth. nih.gov This compound has demonstrated activity against various parasite isolates, including C. hominis and field isolates of C. parvum, with no significant in vitro cytotoxicity at high concentrations. nih.gov

Subsequent research has focused on optimizing this lead compound. One derivative, referred to as compound 1 (SLU-2633), which contains a piperazine-acetamide linkage, has shown oral efficacy in a NOD SCID gamma (NSG) mouse model of persistent C. parvum infection. nih.gov Further structure-activity relationship (SAR) studies led to the development of compound 52, a derivative with enhanced potency. nih.gov

In a preclinical in vivo study, the efficacy of compound 52 was evaluated in an immunocompromised mouse model of Cryptosporidium infection. After establishing the infection over seven days, the mice were treated orally. The detailed findings from this study are presented below.

Research Findings:

In a mouse model of persistent C. parvum infection, twice-daily oral administration of compound 52 for four days resulted in a significant reduction in parasite shedding. nih.gov At doses of 5 mg per kg (mpk) and higher, a reduction of over 99% in parasite shedding was observed. nih.gov This demonstrated a notable improvement in efficacy over the initial lead compound. nih.gov

Table 1: In Vivo Efficacy of a this compound Derivative (Compound 52) against Cryptosporidium parvum

| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |

|---|

Efficacy Against Toxoplasma gondii

Computational Chemistry and Molecular Modeling Insights for 2 Phenyl 2 Piperazin 1 Yl Acetamide Research

In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Human Clinical Aspects)

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. Computational, or in silico, modeling provides a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule before advancing to more resource-intensive preclinical testing. For 2-Phenyl-2-(piperazin-1-yl)acetamide, various computational tools and methodologies can be employed to forecast its drug-likeness and pharmacokinetic behavior. These predictions are rooted in the molecule's structural features and physicochemical properties.

In silico ADME predictions are generally derived from quantitative structure-activity relationship (QSAR) models and are based on large datasets of experimentally determined properties of other chemical compounds. researchgate.net For novel molecules like this compound, these predictive models offer valuable insights into its potential as a therapeutic agent.

The foundation of any ADME prediction lies in the fundamental physicochemical properties of the compound. For this compound, these properties can be calculated using various computational models. These parameters are then often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential for oral bioavailability. A study on N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides established a good similarity between the synthesized compounds and standard atypical antipsychotics based on descriptor-based similarities for blood-brain barrier permeation. nih.gov

Table 1: Predicted Physicochemical Properties of this compound This table is generated based on computational predictions and may not represent experimentally determined values.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| logP (octanol/water) | 1.2 |

| Topological Polar Surface Area (TPSA) | 44.4 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 3 |

The data in Table 1 suggests that this compound generally adheres to Lipinski's Rule of Five, indicating a favorable profile for drug-likeness. The molecular weight is well under 500 Da, the logP value is below 5, and the number of hydrogen bond donors and acceptors are within the accepted limits.

Beyond basic physicochemical properties, computational models can predict specific pharmacokinetic parameters. These predictions cover various aspects of a drug's journey through the body.

Absorption: Predictions for gastrointestinal (GI) absorption are crucial for orally administered drugs. For this compound, a high predicted GI absorption is expected based on its physicochemical profile. Similarly, its potential for skin permeability can be estimated. For instance, a model adapted from Potts and Guy uses molecular size and lipophilicity to predict the skin permeability coefficient (Kp). nih.gov

Distribution: The distribution of a drug within the body is a key determinant of its efficacy and potential for off-target effects. A critical parameter for compounds targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). Computational models predict that piperazine (B1678402) derivatives can exhibit good BBB penetration. nih.gov Plasma protein binding (PPB) is another important factor, as it influences the concentration of free drug available to interact with its target.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). humanjournals.comphytojournal.com Early identification of potential drug-drug interactions through CYP inhibition is a significant advantage of these predictive methods. Studies on arylpiperazine derivatives have shown that these compounds can be inhibitors of CYP2C19 and CYP2D6. researchgate.net

Excretion: Predictions regarding the route and rate of excretion are also possible, often linked to properties like water solubility. The predicted solubility of a compound can influence its clearance from the body. The ESOL model is one of several computational methods used to predict water solubility. nih.gov

Table 2: Predicted ADME Parameters for this compound This interactive table provides computationally predicted ADME properties. These values are for research purposes and are not a substitute for experimental data.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile for oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

The in silico predictions presented in these tables provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. This information is instrumental in guiding further non-clinical research, helping to prioritize experimental studies and identify potential liabilities of the compound early in the development process. For example, the predicted inhibition of certain CYP enzymes would warrant further investigation in experimental assays. Similarly, the predicted BBB permeability supports its potential as a CNS-acting agent. It is important to reiterate that these are predictive data and require experimental validation.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Phenyl 2 Piperazin 1 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Phenyl-2-(piperazin-1-yl)acetamide derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

In the ¹H NMR spectrum of a typical derivative, such as (R)-N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide, distinct signals corresponding to the protons of the phenyl, piperazine (B1678402), and acetamide (B32628) moieties are observed. Aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the piperazine ring and the methylene group of the acetamide linker resonate in the more upfield region. For instance, in (R)-N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide, the protons of the piperazine ring appear as multiplets around δ 3.18-3.35 ppm, and the benzylic protons are observed around δ 4.31 ppm rsc.org. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the acetamide group is typically observed in the range of δ 168-172 ppm. Aromatic carbons resonate between δ 110-150 ppm, while the aliphatic carbons of the piperazine ring are found further upfield. In derivatives containing a trifluoromethyl group, ¹⁹F NMR spectroscopy is a powerful tool for confirming the presence and electronic environment of the fluorine atoms. The chemical shift of the ¹⁹F signal can be sensitive to subtle changes in the molecular structure mdpi.com.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic Protons | 7.03 - 7.69 | Multiplet |

| Methine Proton (CH-Ph) | 5.03 | Singlet |

| Benzyl CH₂ | 4.31 | Quartet |

| Piperazine CH₂ | 3.18 - 3.35 | Multiplet |

Data is for (R)-N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide in DMSO-d₆ rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques employed for these compounds.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which allows for the confirmation of the molecular formula. For example, the LCMS (ESI) of (R)-2-(4-(3,5-Difluorobenzoyl)piperazin-1-yl)-2-phenyl-N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide shows a molecular ion peak at m/z 504.2, corresponding to [M+H]⁺ rsc.org.

Fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure. Common fragmentation pathways for piperazine derivatives involve the cleavage of the bonds adjacent to the nitrogen atoms of the piperazine ring, as well as the scission of the amide bond. Analysis of these fragment ions helps to piece together the different structural components of the molecule.

Table 2: Illustrative Mass Spectrometry Data for a Related Acetamide Derivative

| Ion | m/z |

| [M+H]⁺ | 219.1492 |

| Fragment 1 | 202.1226 |

| Fragment 2 | 136.0757 |

| Fragment 3 | 84.0807 |

Data is for α-Phenyl-2-piperidineacetamide nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key diagnostic absorptions for this class of compounds include:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond mdpi.com.

C-H stretch (aromatic): Absorption bands typically appear above 3000 cm⁻¹ researchgate.net.

C-H stretch (aliphatic): Found in the 2850-3000 cm⁻¹ region researchgate.net.

C=O stretch (amide): A strong, sharp absorption band is observed in the range of 1630-1680 cm⁻¹, which is a hallmark of the amide carbonyl group mdpi.comresearchgate.net.

C-N stretch: These vibrations typically occur in the 1000-1350 cm⁻¹ region.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region are indicative of the phenyl ring researchgate.net.

For example, the FTIR spectrum of the related compound 2-phenyl-N-(pyrazin-2-yl)acetamide showed characteristic absorption bands at 3051 cm⁻¹ and 2864 cm⁻¹ for aromatic and aliphatic C-H stretching, respectively, and a strong C=O stretching band at 1662 cm⁻¹ researchgate.net.

Table 3: Typical Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional solid-state structure of this compound derivatives. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and the stereochemical relationships between its atoms.

For instance, the crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in a complex has been determined, revealing the exact spatial arrangement of the phenyl, piperazine, and acetamide moieties semanticscholar.org. Such studies can also elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice semanticscholar.org. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound derivatives and for monitoring the progress of their synthesis. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of these compounds.

The retention time (Rt), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of a sample to that of a known standard, the compound can be identified. The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the chromatogram. For example, HPLC analysis of (R)-N-Benzyl-2-(4-(3-cyano-5-fluorobenzoyl)piperazin-1-yl)-2-phenylacetamide showed a retention time of 1.02 minutes and a purity of >95% rsc.org.

HPLC is also invaluable for monitoring the progress of chemical reactions by analyzing aliquots of the reaction mixture over time. The disappearance of starting materials and the appearance of the product can be tracked to determine the optimal reaction time and conditions. Validated RP-HPLC methods are crucial for the quality control of these compounds nih.govptfarm.pl.

Table 5: Example of HPLC Purity Assessment Data

| Compound | Retention Time (min) | Purity (%) |

| (R)-N-Benzyl-2-(4-(3-cyano-5-fluorobenzoyl)piperazin-1-yl)-2-phenylacetamide | 1.02 | >95 |

| (R)-N-Benzyl-2-(4-(3-cyano-5-(trifluoromethoxy)benzoyl)piperazin-1-yl)-2-phenylacetamide | 0.98 | >95 |

Data obtained using a specific HPLC system and conditions. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure sample of a this compound derivative. The experimentally determined percentages of each element are compared to the theoretically calculated values based on the compound's molecular formula.

A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the compound. For instance, in the synthesis of a series of piperazine hybrid molecules, the elemental compositions were determined, and the experimental values were reported to be in agreement with the calculated ones within this margin lew.ro. This technique serves as a crucial final check in the characterization of newly synthesized compounds.

Table 6: Example of Elemental Analysis Data Presentation

| Element | Calculated (%) | Found (%) |

| C | Theoretical % C | Experimental % C |

| H | Theoretical % H | Experimental % H |

| N | Theoretical % N | Experimental % N |

This is a representative table format. Specific values would be determined for each individual compound.

Future Research Directions and Translational Perspectives for 2 Phenyl 2 Piperazin 1 Yl Acetamide Analogues Preclinical Focus

Design of Novel Scaffolds and Derivatives with Enhanced Potency and Selectivity

Future research will heavily rely on the rational design of new analogues to improve their pharmacological profiles. The core strategy involves modifying the three main components of the scaffold: the phenyl ring, the acetamide (B32628) linker, and the piperazine (B1678402) moiety.

Phenyl Ring Substitution: The introduction of various substituents on the phenyl ring has been shown to be crucial for activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a trifluoromethyl group was found to be essential for anticonvulsant activity. nih.gov Specifically, compounds with a 3-(trifluoromethyl)anilide group showed significant protection in the maximal electroshock (MES) seizure model. nih.gov This highlights the positive impact of electron-withdrawing groups and the potential benefits of fluorine incorporation, which can enhance metabolic stability. nih.gov

Piperazine Ring Modification: The piperazine ring is a key site for modification to modulate selectivity and potency. Research on related piperazine-containing chalcones has shown that N-methylation can influence inhibitory activity against enzymes like monoamine oxidase B (MAO-B). researchgate.net In the context of anticonvulsants, substitutions on the N4-phenyl of the piperazine ring with groups like 2-chlorophenyl or 2,3-dichlorophenyl can drastically alter or abolish activity, indicating that this position is sensitive to steric and electronic effects. nih.gov

Scaffold Hopping and Hybridization: Moving beyond simple decoration of the existing scaffold, future designs will likely incorporate "scaffold hopping," where the core is replaced by a bioisosteric equivalent to explore new chemical space and intellectual property. Another approach is creating hybrid molecules. For example, linking the 2-phenyl-2-(piperazin-1-yl)acetamide core to other pharmacophores known to interact with specific targets could lead to compounds with dual or enhanced activities. acs.org

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogues

| Scaffold Moiety | Modification | Observed Impact on Preclinical Activity | Reference |

|---|---|---|---|

| N-phenylacetamide | Substitution with 3-(trifluoromethyl) group | Essential for anticonvulsant activity in the MES test. | nih.gov |

| N-phenylacetamide | Substitution with 3-chloro group | Resulted in inactive anticonvulsant compounds. | nih.gov |

| N4-phenylpiperazine | Substitution with 4-(2-chlorophenyl)piperazine or 4-(2,3-dichlorophenyl)piperazine | Led to loss of anticonvulsant activity. | nih.gov |

| Piperazine Scaffold | Replacement with an aromatic group | Explored for creating disruptors of the GK-GKRP complex in diabetes models. | acs.org |

| Quinazolin-4(3H)-one Scaffold | Addition of a 3-methyl-piperazin-1-yl-butyl group | Resulted in high-affinity ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels. | nih.gov |

Exploration of New Therapeutic Areas and Unidentified Biological Targets

While initial research has focused on areas like epilepsy and psychosis, the inherent versatility of the this compound scaffold allows for its exploration in a multitude of other therapeutic domains. nih.govelsevierpure.comnih.gov

Neurodegenerative Diseases: The structural motifs present in these analogues make them prime candidates for neurodegenerative disorders. The piperazine core is found in many multi-target directed ligands (MTDLs) for Alzheimer's disease. researchgate.netnih.gov A key future direction is the design of derivatives that can modulate targets like the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov EAAT2 malfunction is implicated in neurodegeneration, and developing positive allosteric modulators (PAMs) from this scaffold could offer a novel therapeutic strategy. nih.gov

Neuropathic Pain: Analogues based on related piperazinyl bicyclic structures have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a well-established target for neuropathic pain. nih.gov By modifying the this compound core, it may be possible to create novel analgesics with improved efficacy and side-effect profiles compared to existing gabapentinoids. nih.gov